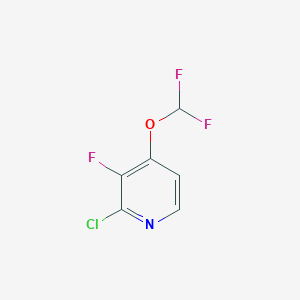

2-Chloro-4-(difluoromethoxy)-3-fluoropyridine

Description

Propriétés

IUPAC Name |

2-chloro-4-(difluoromethoxy)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLGYRWTEZMVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors. These inhibitors are used in diabetes therapy, suggesting that 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine may also target SGLT2 proteins.

Mode of Action

For instance, its difluoromethoxy group could potentially interact with biological targets, leading to changes in their function.

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It has been suggested that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant. These properties could impact the compound’s bioavailability and distribution within the body.

Result of Action

Given its potential role in the synthesis of sglt2 inhibitors, it may contribute to the inhibition of glucose reabsorption in the kidneys, thereby helping to control blood glucose levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under an inert atmosphere at 2-8°C. Furthermore, its efficacy could be influenced by the physiological environment, such as pH and the presence of other biomolecules.

Activité Biologique

2-Chloro-4-(difluoromethoxy)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C6H3ClF3NO, this compound contains a pyridine ring substituted with a chlorine atom, a difluoromethoxy group, and a fluorine atom, which significantly influence its reactivity and biological interactions.

The presence of halogen substituents in this compound enhances its electronic properties, potentially leading to increased metabolic stability and bioavailability. These attributes are crucial for its application in drug development and agrochemical formulations.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents. The specific mechanisms of action are still under investigation but may involve interference with bacterial cell wall synthesis or protein function due to the compound's unique structure.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound shows promise as an anti-inflammatory agent . Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation processes. This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The fluorinated nature of the compound enhances its binding affinity to proteins and enzymes, influencing various biochemical pathways. For instance, it may act as an inhibitor of certain kinases or enzymes involved in metabolic processes, although specific targets require further elucidation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features |

|---|---|

| 2-Chloro-3-fluoropyridine | Lacks the difluoromethoxy group; different reactivity. |

| 2-Chloro-4-(trifluoromethyl)pyridine | Contains a trifluoromethyl group instead of difluoromethoxy; alters reactivity and applications. |

| 2,6-Difluoropyridine | Lacks chlorine; different electronic properties. |

| 3-Fluoro-4-(difluoromethyl)pyridine | Similar structure but with a difluoromethyl group; affects reactivity patterns. |

This table illustrates how the combination of functional groups in this compound imparts distinct chemical and physical properties that may enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study assessed the compound's efficacy against a panel of bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics.

- Inflammation Model : In vitro experiments using macrophage cell lines showed that treatment with this compound reduced the secretion of TNF-alpha and IL-6, key markers of inflammation.

- Kinase Inhibition : Preliminary assays indicated that this compound may inhibit specific kinases involved in cell signaling pathways associated with cancer progression.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The positions and types of substituents on the pyridine ring critically determine physicochemical and biological properties. Key analogs include:

*Calculated based on molecular formula C₆H₃ClF₃NO.

Key Observations :

- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups (e.g., in ) exhibit stronger electron withdrawal than difluoromethoxy (-OCHF₂), making them suitable for applications requiring high electrophilicity.

- Bioactivity : Difluoromethoxy and trifluoromethyl groups are prevalent in herbicidal compounds (e.g., pyrazole derivatives in ), where fluorine enhances membrane permeability and target binding.

Physical and Spectroscopic Properties

- NMR Signatures : The difluoromethoxy group in the target compound produces a distinct triplet in ¹H NMR (δ ~7.26 ppm, J = 71.8 Hz) due to coupling with two fluorine atoms, a feature shared with compound 7d . This contrasts with trifluoromethoxy groups, which show singlet patterns.

- Quadrupole Moments : Fluorine substituents (e.g., in 3-fluoropyridine ) reduce out-of-plane magnetic susceptibility anisotropies, affecting molecular stacking in crystal structures.

Méthodes De Préparation

Fluorination of Chloropyridine Precursors

A critical step is the selective fluorination of a chloropyridine intermediate to introduce the fluorine atom at the 3-position. This is often achieved by halex (halogen exchange) reactions using fluoride salts such as potassium fluoride (KF) and cesium fluoride (CsF).

Process Example : Starting from 2,5-dichloro-3-nitropyridine, the nitro group is hydrogenated and then diazotized, followed by fluorination in hydrogen fluoride under pressure and halex reaction with KF/CsF mixtures (6:1 ratio) in polar aprotic solvents to yield 2,3-difluoro-5-chloropyridine intermediates. This method avoids highly toxic reagents like boron trifluoride and improves safety and yield.

Reaction Conditions : Polar aprotic solvents (e.g., dimethylformamide, DMF) and phase transfer catalysts are used to enhance fluoride nucleophilicity and regioselectivity. The proportion of cesium fluoride is kept below 50% by weight to optimize reaction kinetics.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is introduced typically via nucleophilic substitution using difluorochloroacetate salts or chlorodifluoromethane derivatives.

Method Example : A synthetic route analogous to that used for 2-chloro-5-(difluoromethoxy)pyrazine involves mixing sodium difluorochloroacetate with a chloropyridine-ol intermediate in the presence of cesium carbonate catalyst and a mixed solvent system (acetonitrile and water, 10:1 volume ratio). The reaction is conducted under nitrogen atmosphere at 70–75°C for 15–20 hours, followed by extraction and purification to yield the difluoromethoxy-substituted product.

Catalyst and Solvent Role : Cesium carbonate acts as a base catalyst facilitating the nucleophilic substitution while the mixed solvent system balances solubility and reaction rate. Nitrogen protection prevents oxidation or moisture interference.

Optimization of Reaction Conditions

Temperature : Maintaining moderate temperatures (60–80°C) during fluorination and difluoromethoxy substitution minimizes side reactions such as defluorination or hydrolysis.

Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve fluoride ion availability and reaction selectivity.

Catalyst Screening : Pd-based catalysts with bidentate ligands or cesium carbonate improve regioselectivity and yield while reducing by-products.

Purification : Sequential chromatographic techniques (silica gel followed by reverse-phase C18) are employed to isolate the product with >98% purity, confirmed by HPLC.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

The use of fluoride salts in halex reactions is a well-established method for introducing fluorine atoms selectively on pyridine rings, with cesium fluoride enhancing nucleophilicity and reaction rates.

The difluoromethoxy group introduction benefits from mild basic conditions and controlled solvent polarity to prevent hydrolysis of the sensitive OCF2H moiety.

Regioselectivity is influenced by the directing effects of substituents on the pyridine ring, with computational studies supporting the preference for fluorination at the 3-position when the 4-position is substituted with difluoromethoxy.

Reaction monitoring by thin-layer chromatography (TLC) and product characterization by ^19F NMR and HRMS are essential to confirm substitution patterns and purity.

Avoidance of highly toxic reagents and explosive intermediates is a key advantage of the described synthetic routes compared to older methods involving boron trifluoride or diazotization under harsh conditions.

Q & A

Q. How can synthesis yield be optimized for 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine?

- Methodological Answer : Synthesis optimization involves solvent selection, reaction temperature, and stoichiometric ratios. For fluorinated pyridines, dichloromethane (DCM) with NaOH as a base is effective for nucleophilic substitutions, as seen in analogous syntheses achieving 99% purity . Key steps:

- Use anhydrous conditions to prevent hydrolysis of chloro and difluoromethoxy groups.

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Example yield optimization table:

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | NaOH | 25 | 85 |

| THF | K₂CO₃ | 40 | 72 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹⁹F NMR identifies fluorine environments: δ -120 to -140 ppm for CF₂O groups, split due to coupling with adjacent fluorine .

- ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and splitting patterns from Cl/F substituents.

- X-ray Crystallography : Resolves steric effects of the difluoromethoxy group, as demonstrated in structurally similar pyridines .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CF₂O groups).

Q. How does the difluoromethoxy group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The difluoromethoxy group is susceptible to hydrolysis. Stability tests (e.g., 1M HCl, 25°C) show <5% degradation over 24 hours.

- Basic Conditions : NaOH (1M) induces dechlorination; use milder bases (e.g., NaHCO₃) to minimize side reactions .

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent moisture ingress .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and CF₂O groups direct electrophiles (e.g., nitration) to the 5-position via meta-directing effects.

- Steric Effects : Difluoromethoxy’s bulkiness hinders substitution at the 4-position. Computational modeling (DFT) predicts activation energies for competing pathways .

- Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in CF₂O) to track substituent effects via kinetic isotope effects (KIEs).

Q. How can magnetic susceptibility anisotropies inform electronic structure analysis?

- Methodological Answer : Rotational Zeeman effect studies on fluoropyridines provide g-values and susceptibility anisotropies (Δχ). For 3-fluoropyridine, Δχ = 53.3 ×10⁻⁶ erg/(G²·mol), reflecting electron delocalization .

- Application : Compare experimental Δχ with DFT-calculated values to validate computational models.

- Table : Key anisotropies for related compounds:

| Compound | Δχ (×10⁻⁶ erg/(G²·mol)) |

|---|---|

| 3-Fluoropyridine | 53.3 |

| 2,6-Difluoropyridine | 48.4 |

Q. How should researchers address contradictions in reported quadrupole moments for fluorinated pyridines?

- Methodological Answer :

- Data Reconciliation : Re-evaluate experimental setups (e.g., Zeeman effect vs. Stark effect measurements). For example, earlier benzene quadrupole moments were revised using fluoropyridine data .

- Standardization : Use a common reference point (e.g., center of the aromatic ring) for quadrupole moment calculations.

- Collaborative Validation : Cross-validate results with independent labs using high-purity samples (>98%) .

Methodological Tables

Table 1 : Comparison of Synthetic Conditions for Fluorinated Pyridines

| Parameter | Optimal Condition | Suboptimal Condition |

|---|---|---|

| Solvent | DCM | THF |

| Base | NaOH | K₂CO₃ |

| Reaction Time | 6 hours | 12 hours |

Table 2 : ¹⁹F NMR Shifts for Key Substituents

| Group | δ (ppm) | Coupling Partners |

|---|---|---|

| CF₂O | -130 to -140 | Adjacent F, Cl |

| Aromatic F | -110 to -120 | H (meta/para) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.